molecular formula C13H11NO2S B1630327 Benzenesulfonamide, N-(phenylmethylene)- CAS No. 13909-34-7

Benzenesulfonamide, N-(phenylmethylene)-

Cat. No. B1630327
CAS RN: 13909-34-7
M. Wt: 245.3 g/mol
InChI Key: MPNRJEPBAYEQBY-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(phenylmethylene)-, also referred to as N-phenylmethylenebenzenesulfonamide, is a type of organic compound that is widely used in the synthesis of various compounds and medicines. It is an important building block for pharmaceuticals and other organic compounds.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives have been identified as highly effective inhibitors of carbonic anhydrase (CA), an enzyme involved in many physiological processes. For example, compounds containing benzenesulfonamide with phenyl-1,2,3-triazole moieties have shown low nanomolar to subnanomolar inhibitory activity against human isoforms of CA, particularly hCA II, IX, and XII, without significantly inhibiting hCA I. This selectivity and potency suggest potential applications in treating conditions like glaucoma, as some compounds demonstrated significant intraocular pressure-lowering activity in animal models (Nocentini et al., 2016).

Synthetic Applications and Chemical Transformations

The reactivity of N-(2‘-Phenylphenyl)benzenesulfonamides with acrylate esters via C−H bond cleavage under catalysis by a palladium-copper system demonstrates their utility in synthetic chemistry for producing high-yield derivatives. This reactivity offers pathways for creating complex organic molecules, highlighting the versatility of benzenesulfonamide derivatives in organic synthesis (Miura et al., 1998).

Antimetastatic Activity

Ureido-substituted benzenesulfonamides have been explored for their potential in cancer treatment due to their ability to inhibit carbonic anhydrase IX and XII, showing promising results in preventing metastasis in breast cancer models. These findings suggest a new avenue for developing antimetastatic drugs based on benzenesulfonamide scaffolds (Pacchiano et al., 2011).

Spectral Studies and Molecular Structure Analysis

Research into the spectral properties and structural analyses of N-[(E)-phenylmethylidene]benzenesulfonamide derivatives provides insights into their physical constants and molecular interactions. These studies are crucial for understanding the behavior of these compounds under various conditions, informing their practical applications in medicinal chemistry and materials science (Sekar & Thirunarayanan, 2013).

Directed Metalation Group (DMG) Capabilities

Benzenesulfonamide serves as a powerful Directed Metalation Group (DMG), offering vast possibilities in arylsulfonamides synthesis using Directed ortho Metalation (DoM) methodology. This capability underscores the role of benzenesulfonamide derivatives in heterocyclic synthesis, showcasing their potential in creating a wide range of chemical structures with various applications (Familoni, 2002).

properties

IUPAC Name

N-benzylidenebenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c15-17(16,13-9-5-2-6-10-13)14-11-12-7-3-1-4-8-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNRJEPBAYEQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-benzylidenebenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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